N,N-Diethylpropionamide

hydrogen bonding tertiary amides supramolecular chemistry

Procure N,N-Diethylpropionamide (DEP; CAS 1114-51-8) for precise non-covalent tuning. With a thioacetamide complexation enthalpy of -18.3 kJ/mol, DEP bridges the gap between DMP (-17.3) and stronger diethylacetamide (-19.3 kJ/mol). In actinide chemistry, it enforces 7-coordinate thorium complexes, unlike 8-coordinate DMP analogs. Use DEP for corticosteroid absorption studies where moderate, reversible enhancement is required. Common purity: ≥98%.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 1114-51-8
Cat. No. B073092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethylpropionamide
CAS1114-51-8
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCCC(=O)N(CC)CC
InChIInChI=1S/C7H15NO/c1-4-7(9)8(5-2)6-3/h4-6H2,1-3H3
InChIKeyYKOQQFDCCBKROY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethylpropionamide CAS 1114-51-8: Chemical Identity and Procurement-Relevant Baseline Properties


N,N-Diethylpropionamide (DEP; CAS 1114-51-8; C7H15NO; MW 129.20) is a tertiary dialkylpropionamide characterized as a colorless to almost colorless clear liquid with a density of 0.897 g/mL at 25 °C, a refractive index of n20/D 1.442, and a boiling point of 77 °C at 12 mmHg (or 191 °C at atmospheric pressure) [1]. As a tertiary amide lacking hydrogen bond donor capacity but possessing a carbonyl oxygen as a hydrogen bond acceptor (PSA 20.31 Ų), DEP functions as an aprotic polar organic compound with a calculated logP of approximately 1.26, indicating moderate lipophilicity [2]. Commercially, DEP is routinely available in purities ranging from 95% to ≥98.0% (GC) and ≥98% (HPLC), with moisture specifications typically ≤0.5% max [3][4]. The compound is supplied in liquid form and is classified under storage class code 10 (combustible liquids) with a closed-cup flash point of 73 °C .

Why N,N-Diethylpropionamide Cannot Be Replaced by N,N-Dimethylpropionamide or Other N-Alkyl Homologs in Critical Applications


Dialkylpropionamides share the same amide functional group, yet the size and steric demand of the N-alkyl substituents directly modulate three experimentally quantifiable properties: intermolecular hydrogen-bonding strength, coordination behavior with metal ions, and membrane interaction capacity in biological systems. These properties are not linearly scalable and cannot be predicted solely from molecular weight differences. Consequently, substituting N,N-diethylpropionamide with N,N-dimethylpropionamide (DMP) or N,N-di-n-propylpropionamide alters the outcome of reactions or assays in measurable, non-trivial ways, as demonstrated by the direct comparative evidence detailed in Section 3 [1][2][3].

Quantitative Differentiation of N,N-Diethylpropionamide: Head-to-Head Comparisons with N-Alkyl Homologs


Intermolecular Hydrogen-Bonding Strength: DEP versus DMP, DEA, and DMA

N,N-Diethylpropionamide (DEP) exhibits a standard enthalpy change (ΔH°) for 1:1 hydrogen-bonded complex formation with thioacetamide (TA) as proton donor of −18.3 kJ mol⁻¹ [1]. This value is lower than that of N,N-diethylacetamide (DEA; −19.3 kJ mol⁻¹) but higher than that of N,N-dimethylpropionamide (DMP; −17.3 kJ mol⁻¹). The trend among propionamides—DEP > DMP—demonstrates that diethyl substitution confers stronger hydrogen-bonding capacity relative to dimethyl substitution, likely due to differences in electronic and steric effects at the carbonyl site [1].

hydrogen bonding tertiary amides supramolecular chemistry

Intestinal Absorption Enhancement of Corticosteroids: Concentration-Dependent Effects of DEP versus DMP, DPP, and DBP

In an in situ rat intestinal absorption model, N,N-diethylpropionamide (DEP) at an initial concentration of 28 mM produced a "less pronounced" enhancement of prednisone and prednisolone absorption compared to the significant enhancement observed with N,N-di-n-propylpropionamide (DPP) and N,N-di-n-butylpropionamide (DBP) at identical concentrations [1]. In contrast, N,N-dimethylpropionamide (DMP) produced no significant effect on steroid absorption under the same conditions [1]. This places DEP in a quantifiably intermediate position in the homologous series, with the absorption-enhancing effect being concentration-dependent and fully reversible [1].

drug absorption pharmaceutical formulation intestinal permeability

Coordination Chemistry with Thorium(IV): Steric Control of Coordination Number and Geometry

Single-crystal X-ray diffraction analysis of thorium(IV) complexes reveals that N,N-diethylpropionamide (depa) and N,N-dimethylpropionamide (dmpa) induce fundamentally different coordination architectures due to steric differences [1]. With the more sterically demanding depa ligand, ThCl₄ forms a seven-coordinate complex, [ThCl₄(depa)₃] (R = 0.046, Rw = 0.046), adopting a pentagonal bipyramidal geometry with average Th–O bond distances of 2.340(9) Å and axial/equatorial Th–Cl distances of 2.692(3) Å and 2.754(3) Å, respectively [1]. In contrast, the less sterically hindered dmpa ligand permits eight-coordination, yielding [Th(NCS)₄(dmpa)₄] (R = 0.050, Rw = 0.054) with a distorted square antiprismatic geometry and average Th–O distances of 2.37(1) Å [1].

actinide chemistry coordination compounds ligand design

Microwave Spectroscopy and Conformational Analysis: Two Distinct Conformers of DEP Identified

Microwave spectroscopic investigation combined with quantum chemical calculations revealed that N,N-diethylpropionamide exists as two distinct conformers in the gas phase [1]. The observation and assignment of the microwave spectrum for both conformers demonstrates that DEP possesses measurable conformational flexibility arising from the rotation of the N-ethyl groups relative to the amide plane [1]. While direct comparative conformational data for N,N-dimethylpropionamide or other homologs under identical microwave conditions were not reported in this study, the structural characterization provides a baseline conformational fingerprint specific to DEP [1].

conformational analysis microwave spectroscopy quantum chemistry

Thermal Stability Under Oxidative Conditions: Residual Yield After 1 Hour at 215 °C

In a comparative thermolysis study of N,N-dialkylamides heated at 215 °C, N,N-diethylpropionamide (DEP) exhibited a residual amide yield between 60% and 70% after one hour under ambient air atmosphere [1]. Under pure oxygen atmosphere, the residual yield dropped to approximately 20% after one hour, indicating that oxygen concentration is the predominant factor governing degradation rate [1]. The study included N,N-diisopropylacetamide (DIPA), N,N-diethyldodecanamide (DEDD), and N,N-dimethylbenzamide (DMB) as comparators, though quantitative individual degradation rates for each compound were not separately tabulated; the reported 60–70% and ~20% ranges were presented as characteristic of the amide class under the specified conditions [1].

thermal degradation amide stability oxidation

High-Confidence Procurement and Application Scenarios for N,N-Diethylpropionamide Based on Quantitative Differentiation Evidence


Supramolecular Chemistry Requiring Defined Hydrogen-Bonding Strength

For researchers designing hydrogen-bonded supramolecular assemblies, DEP offers a standard enthalpy of complex formation with thioacetamide of −18.3 kJ mol⁻¹, a value that is 1.0 kJ mol⁻¹ more exothermic than N,N-dimethylpropionamide (DMP; −17.3 kJ mol⁻¹) [1]. This intermediate hydrogen-bonding strength fills a gap between the weaker DMP and the stronger N,N-diethylacetamide (−19.3 kJ mol⁻¹), enabling precise tuning of non-covalent interactions in crystal engineering and host-guest chemistry applications.

Actinide Coordination Chemistry for Separations and Catalysis

In actinide and lanthanide coordination chemistry, DEP functions as a sterically demanding O-donor ligand that restricts metal coordination number. As demonstrated with thorium(IV), DEP promotes seven-coordinate pentagonal bipyramidal geometry, whereas the less bulky DMP ligand permits eight-coordinate square antiprismatic geometry [2]. Researchers seeking to isolate low-coordinate actinide complexes or to study steric effects on coordination equilibria should select DEP over DMP for its ability to enforce lower coordination numbers.

Intestinal Permeability Studies with Tunable Absorption Modulation

DEP provides a quantifiably intermediate level of intestinal absorption enhancement for corticosteroids, distinct from the inactive DMP and the strongly active DPP/DBP homologs [3]. For pharmaceutical scientists investigating concentration-dependent permeability effects or requiring a reversible, moderate absorption enhancer, DEP offers a defined baseline effect that can be further modulated by concentration adjustments.

Analytical Method Development Requiring Conformer-Specific Signatures

The presence of two distinct gas-phase conformers of DEP, as identified by microwave spectroscopy and quantum chemical calculations, provides a unique spectroscopic fingerprint for method development and compound identification [4]. Analytical chemists developing GC-MS, microwave spectroscopy, or computational modeling workflows can utilize this conformer distribution as a compound-specific marker to distinguish DEP from other dialkylamides lacking multiple observable conformers.

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